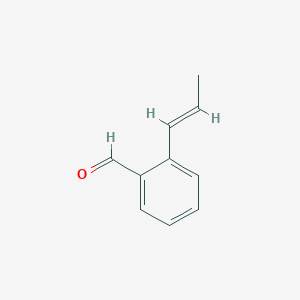
2-(Prop-1-EN-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a propenyl group. This compound is known for its distinct almond-like odor and is commonly used in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be achieved through several methods. One common approach involves the reaction of benzaldehyde with propenyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be produced through the oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde,2-(1E)-1-propenyl-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of imines or thioethers
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, imines, and thioethers, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzaldehyde,2-(1E)-1-propenyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anticancer agents.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the manufacture of other chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde,2-(1E)-1-propenyl-(9ci) involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the context of anticancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde
- Cinnamaldehyde
- Vanillin
Uniqueness
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike benzaldehyde, which lacks the propenyl group, Benzaldehyde,2-(1E)-1-propenyl-(9ci) exhibits enhanced reactivity in certain chemical reactions. Compared to cinnamaldehyde, it has a different substitution pattern on the benzene ring, leading to variations in its chemical and biological properties .
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-8H,1H3/b5-2+ |
InChI Key |
GMCCYLYNCRYFNB-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1C=O |
Canonical SMILES |
CC=CC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















